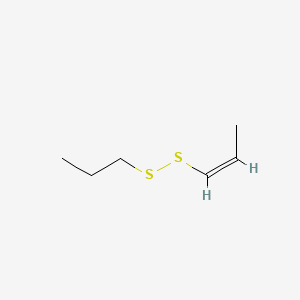

1-Propenyl propyl disulfide

説明

Structure

3D Structure

特性

CAS番号 |

23838-20-2 |

|---|---|

分子式 |

C6H12S2 |

分子量 |

148.3 g/mol |

IUPAC名 |

1-[[(Z)-prop-1-enyl]disulfanyl]propane |

InChI |

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |

InChIキー |

AAPBYIVJOWCMGH-HYXAFXHYSA-N |

異性体SMILES |

CCCSS/C=C\C |

正規SMILES |

CCCSSC=CC |

沸点 |

78.00 to 80.00 °C. @ 13.00 mm Hg |

密度 |

0.972-0.978 |

物理的記述 |

colourless liquid with odour of cooked onions |

製品の起源 |

United States |

Occurrence and Biosynthetic Pathways of 1 Propenyl Propyl Disulfide in Biological Systems

Natural Occurrence in Allium Species

1-Propenyl propyl disulfide is an organic disulfide that has been identified in various plant species, most notably within the genus Allium. nih.gov This class of organosulfur compounds is a significant contributor to the characteristic aromas and flavors of these plants.

The common onion (Allium cepa) is a well-documented source of this compound. nih.govfoodb.cahmdb.ca Quantitative analyses of onion bulb extracts have revealed that disulfides and trisulfides constitute a significant portion, approximately 60%, of the sulfur compounds present. nih.gov Among these, trans- and cis-propenyl propyl disulfides have been identified as key volatile components. nih.gov The presence of these compounds is a direct result of the enzymatic breakdown of sulfur-containing precursors when the onion's tissues are damaged, such as by slicing. rsc.org

This compound is also naturally present in the Welsh onion (Allium fistulosum). nih.govfoodb.camdpi.com It is considered one of the major sulfur-containing compounds that contribute to the distinct aroma profile of this plant, particularly when heated. mdpi.com Studies have identified it alongside other disulfides and trisulfides as being produced from precursors like S-alk(en)yl-L-cysteine sulfoxides through enzymatic hydrolysis. mdpi.com Beyond the common and Welsh onion, this disulfide has been detected in other onion-family vegetables, including red onions. foodb.cahmdb.ca

In its natural occurrences, this compound exists in different isomeric forms, specifically the (E)- and (Z)-isomers, also referred to as trans- and cis-isomers, respectively. nih.gov Both forms have been detected in quantitative analyses of onion (Allium cepa) volatiles. nih.gov The specific arrangement of the propenyl group's double bond ((E) for trans and (Z) for cis) influences the molecule's three-dimensional structure. Research on related compounds like bis(1-propenyl)disulfide has shown that the oxidation rates and rearrangement products of these isomers can differ, suggesting that the specific isomeric form can impact the chemical reactivity and subsequent flavor profile of the plant. bohrium.com

Table 1: Natural Occurrence of this compound in Allium Species

| Species | Common Name | Isomeric Forms Detected | Reference |

|---|---|---|---|

| Allium cepa | Onion, Garden Onion, Red Onion | (E)- and (Z)-isomers (trans and cis) | nih.govfoodb.canih.gov |

| Allium fistulosum | Welsh Onion | (E)-propenyl propyl disulfide | nih.govfoodb.camdpi.com |

Enzymatic Biogenesis from Precursors

The formation of this compound in Allium species is not a direct process but rather the result of a rapid, enzyme-initiated cascade that occurs upon cellular disruption.

The primary precursors for the vast array of sulfur-containing flavor compounds in Allium plants are a class of non-protein amino acids called S-alk(en)yl cysteine sulfoxides (ACSOs). rsc.orgnih.gov These precursors are odorless and stable within the intact plant cells. rsc.org In the case of onions, the specific precursor leading to the formation of propenyl-containing compounds is S-(1-propenyl)-L-cysteine sulfoxide (B87167), commonly known as isoalliin (B1237514). nih.gov These ACSOs are biosynthesized in the plant from glutathione (B108866) and are stored in the cytoplasm of the cells. nih.govnih.gov

When the tissues of an Allium plant are damaged (e.g., by cutting or crushing), the ACSOs stored in the cytoplasm come into contact with the enzyme alliinase (officially alliin (B105686) lyase), which is sequestered in the plant cell's vacuole. nih.govsemanticscholar.org Alliinase rapidly catalyzes the hydrolysis of the ACSOs. nih.govnih.gov

This enzymatic reaction cleaves the carbon-sulfur bond, leading to the formation of highly reactive intermediates called sulfenic acids, along with pyruvate (B1213749) and ammonia. nih.govgoogle.com Specifically, the hydrolysis of isoalliin yields 1-propenesulfenic acid. These sulfenic acids are unstable and immediately undergo spontaneous condensation reactions. Two molecules of a sulfenic acid can condense to form a thiosulfinate. These thiosulfinates are also unstable and can further decompose and rearrange to form a complex mixture of more stable volatile sulfur compounds, including various disulfides like this compound. rsc.orgsemanticscholar.org

Non-Enzymatic Condensation and Rearrangements in Biological Matrices

In Allium species, the formation of this compound and other related sulfur compounds is a result of a cascade of enzymatic and non-enzymatic reactions initiated upon tissue disruption. When the cells of an onion (Allium cepa) are damaged, the enzyme alliinase cleaves S-alk(en)yl-l-cysteine sulfoxides. Specifically, in onions, the major sulfoxide is trans-S-1-propenyl-l-cysteine sulfoxide (1-PRENCSO) nih.gov. This enzymatic cleavage produces 1-propenyl sulfenic acid.

Under normal circumstances, 1-propenyl sulfenic acid is rapidly converted by lachrymatory factor synthase (LFS) into propanthial S-oxide, the compound responsible for the tearing sensation when cutting onions nih.gov. However, the sulfenic acids are also known to be highly reactive intermediates that can undergo spontaneous condensation. Two molecules of a sulfenic acid can condense to form a thiosulfinate. In the case of 1-propenyl sulfenic acid, this non-enzymatic condensation would lead to the formation of di-1-propenyl thiosulfinate nih.govnih.gov.

Thiosulfinates are unstable and can undergo further rearrangements and decomposition to form a variety of disulfides and other volatile sulfur compounds. The formation of this compound is a part of this complex cascade of non-enzymatic reactions. While di-1-propenyl disulfide is an expected product from the decomposition of di-1-propenyl thiosulfinate, the formation of mixed disulfides like this compound involves the reaction between different sulfenic acid-derived intermediates nih.gov. In onions, both 1-propenyl sulfenic acid and S-propyl-l-cysteine sulfoxide-derived propyl sulfenic acid can be present, leading to the formation of mixed thiosulfinates and subsequently mixed disulfides.

Research has shown that the levels of di-1-propenyl disulfide are typically very low in onions, and di-1-propenyl thiosulfinate has not been reported under normal conditions nih.gov. This indicates that the pathway heavily favors the production of the lachrymatory factor. However, alterations in this pathway can significantly increase the non-enzymatic formation of these disulfides nih.govnih.govresearchgate.net.

Influence of Genetic Modulation on Biosynthesis Pathways

Genetic modification to suppress the lachrymatory factor synthase (LFS) gene in onions has a profound impact on the profile of sulfur secondary metabolites. In a study where LFS was silenced using RNA interference (RNAi), the activity of the LFS enzyme was reduced by up to 1,544-fold nih.govnih.govoup.com. This significant reduction in LFS activity led to a substantial decrease in the production of the tear-inducing lachrymatory factor nih.govnih.govresearchgate.netoup.com.

With the primary enzymatic pathway for 1-propenyl sulfenic acid being largely blocked, the biochemical cascade is redirected. The accumulated 1-propenyl sulfenic acid is then funneled into the non-enzymatic condensation pathway, leading to a significant increase in the formation of di-1-propenyl thiosulfinate nih.govnih.govresearchgate.net. This shift in the metabolic pathway results in a dramatic change in the downstream volatile sulfur compounds produced upon tissue disruption.

The increased levels of di-1-propenyl thiosulfinate directly lead to a marked increase in its decomposition products. Notably, there is a significant rise in the production of di-1-propenyl disulfide and other related compounds like zwiebelane isomers and 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene, which are normally found in only trace amounts or are undetectable in unmodified onions nih.govnih.govresearchgate.net.

The following table summarizes the key changes in the sulfur metabolite profile in LFS-silenced onions compared to non-transgenic (NT) onions.

| Compound | Change in LFS-Silenced Onions |

| Lachrymatory Factor (Propanthial S-oxide) | Significantly Reduced |

| di-1-propenyl thiosulfinate | Significantly Increased |

| di-1-propenyl disulfide | Markedly Increased |

| Zwiebelane Isomer | Markedly Increased |

| 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene | Markedly Increased |

The genetic suppression of lachrymatory factor synthase (LFS) in onions provides a clear example of how biochemical pathways can be intentionally redirected in Allium species nih.govnih.gov. The primary pathway for the breakdown of trans-S-1-propenyl-l-cysteine sulfoxide (1-PRENCSO) is altered, leading to a significant upregulation of a previously minor, non-enzymatic pathway nih.govnih.gov.

In unmodified onions, the pathway proceeds as follows upon tissue disruption:

Enzymatic Cleavage: Alliinase cleaves 1-PRENCSO to produce 1-propenyl sulfenic acid.

Enzymatic Conversion: LFS rapidly converts 1-propenyl sulfenic acid into propanthial S-oxide (lachrymatory factor).

In LFS-silenced onions, the pathway is redirected:

Enzymatic Cleavage: Alliinase cleaves 1-PRENCSO to produce 1-propenyl sulfenic acid.

Accumulation of Intermediate: Due to the suppression of LFS, 1-propenyl sulfenic acid accumulates.

Non-Enzymatic Condensation: The accumulated 1-propenyl sulfenic acid undergoes spontaneous condensation to form di-1-propenyl thiosulfinate.

Non-Enzymatic Decomposition: The unstable di-1-propenyl thiosulfinate decomposes to form various volatile sulfur compounds, including a significant increase in di-1-propenyl disulfide.

This redirection of the biochemical pathway demonstrates a significant shift from an enzyme-catalyzed reaction to a non-enzymatic condensation and rearrangement cascade as the predominant fate of 1-propenyl sulfenic acid nih.govnih.gov. The consequence is a dramatic alteration of the flavor and aroma profile of the onion, with a decrease in the pungent, tear-inducing compounds and an increase in other sulfur-containing volatiles nih.gov.

The table below illustrates the shift in the biochemical pathway in LFS-silenced onions.

| Step | Unmodified Onion | LFS-Silenced Onion |

| Primary Precursor | trans-S-1-propenyl-l-cysteine sulfoxide | trans-S-1-propenyl-l-cysteine sulfoxide |

| Initial Enzymatic Product | 1-propenyl sulfenic acid | 1-propenyl sulfenic acid |

| Dominant Subsequent Reaction | Enzymatic conversion by LFS | Non-enzymatic condensation |

| Major End Product(s) | Propanthial S-oxide | di-1-propenyl thiosulfinate and its decomposition products (e.g., di-1-propenyl disulfide) |

Synthetic Methodologies and Chemical Reactions of 1 Propenyl Propyl Disulfide

Laboratory Synthetic Routes

The synthesis of 1-propenyl propyl disulfide, an unsymmetrical disulfide, can be achieved through several laboratory methodologies. These routes involve the formation of a disulfide bridge (-S-S-) between a 1-propenyl group and a propyl group, often requiring specific precursors and reaction conditions to achieve good yields and control stereochemistry.

A general and widely applicable method for preparing unsymmetrical disulfides involves the use of Bunte salts, which are sodium S-alkyl thiosulfates. This route proceeds in two main steps. First, an organic halide (e.g., 1-bromopropane) is reacted with sodium thiosulfate (B1220275) to form the corresponding S-alkyl thiosulfate.

In the second step, this Bunte salt is reacted with a thiolate. For the synthesis of this compound, this would involve the reaction of sodium S-propyl thiosulfate with a 1-propenylthiolate (CH₃CH=CHSNa). The thiolate anion acts as a nucleophile, displacing the thiosulfate group to form the unsymmetrical disulfide. This method, however, can be affected by the presence of symmetrical disulfides as byproducts if the reaction conditions are not carefully controlled orgsyn.org.

The oxidation of thiols is a fundamental reaction for the formation of disulfide bonds chemistrysteps.comlibretexts.orgyoutube.com. This process involves the coupling of two thiol molecules (R-SH) to form a disulfide (R-S-S-R) youtube.com. For unsymmetrical disulfides like this compound, this typically involves the reaction between two different thiols or a thiol derivative and a thiol.

A specific method has been reported where sodium 1-propenethiolate, prepared in situ, reacts with S-propyl propanethiosulfonate to yield this compound in good yields researchgate.net. The 1-propenethiolate anion is generated first, and its subsequent reaction with the S-propyl propanethiosulfonate leads to the desired unsymmetrical disulfide researchgate.net. Mild oxidizing agents such as iodine can also be used to facilitate the oxidative coupling of thiolates to form disulfides chemistrysteps.comresearchgate.net.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Sodium 1-propenethiolate | S-propyl propanethiosulfonate | This compound | Good yields reported for this specific synthesis. |

| 1-Propenethiol | Propanethiol | This compound & Symmetrical Disulfides | Requires controlled oxidation to favor the unsymmetrical product. |

A direct approach for synthesizing this compound involves the use of organometallic reagents. Specifically, an alkali metal alkene, such as propenyl lithium, can be reacted with an alkyl-substituted disulfur (B1233692) halide google.com.

In this synthetic route, propenyl lithium (CH₃CH=CHLi) is added to n-propyl disulfur chloride (CH₃CH₂CH₂SSCl). The reaction results in the formation of this compound. This method provides a direct way to couple the specific alkenyl and alkyl groups required google.com. The use of highly reactive organolithium reagents necessitates anhydrous conditions and an inert atmosphere to prevent side reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Propenyl lithium | n-Propyl disulfur chloride | This compound | Nucleophilic substitution |

The 1-propenyl group in this compound can exist as two geometric isomers: (Z)- (cis) and (E)- (trans) nist.govnist.gov. The stereochemistry of the final product is dependent on the starting materials and the reaction pathway. For instance, the geometry of the propenyl group in the organolithium reagent or the 1-propenethiolate will influence the isomeric composition of the resulting disulfide.

During synthesis or subsequent purification steps, such as distillation, isomerization can occur, potentially leading to a mixture of (Z)- and (E)-isomers nist.govnist.gov. Thiol-disulfide exchange reactions, which can be catalyzed by various factors, can also contribute to isomerization in the presence of free thiol radicals nih.gov. Therefore, controlling and characterizing the isomeric purity of this compound is a critical aspect of its synthesis.

Reactivity and Transformation Mechanisms

Like many disulfides, this compound is susceptible to thermal decomposition. The disulfide bond (S-S) is the weakest bond in the molecule and is typically the first to break upon heating libretexts.org. The thermolysis of alkyl 1-propenyl disulfides leads to a complex mixture of sulfur-containing compounds researchgate.net.

Research on the thermal decomposition of related disulfides suggests that the initial step is the homolytic cleavage of the S-S bond, generating thiyl radicals (RS•) researchgate.net. For this compound, this would produce 1-propenylthiyl and propylthiyl radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including:

Hydrogen abstraction to form thiols (propanethiol and 1-propenethiol).

Recombination to form symmetrical disulfides (dipropyl disulfide and di(1-propenyl) disulfide).

Rearrangement and cyclization , which can lead to the formation of heterocyclic compounds like 3,4-dimethylthiophene (B1217622) researchgate.net.

Elimination reactions that can produce other volatile sulfur compounds.

The thermolysis of alkyl 1-propenyl disulfides is known to yield a mixture that can include dialkyl disulfides, alkyl and 1-alkenyl monosulfides, and dialkyl trisulfides, alongside compounds like 3,4-dimethylthiophene researchgate.net.

| Product Category | Specific Examples | Formation Pathway |

| Thiols | Propanethiol, 1-Propenethiol | Hydrogen abstraction by thiyl radicals |

| Symmetrical Disulfides | Dipropyl disulfide, Di(1-propenyl) disulfide | Recombination of like thiyl radicals |

| Heterocyclic Compounds | 3,4-Dimethylthiophene | Rearrangement and cyclization of radicals |

| Other Sulfides | Alkyl monosulfides, Dialkyl trisulfides | Complex secondary reactions |

Thermal Decomposition and Rearrangement Pathways

Formation of Thiophenes and Other Cyclic Sulfur Compounds

The thermal decomposition of this compound can lead to the formation of heterocyclic compounds, most notably thiophenes. During heating, compounds containing a 1-propenyl disulfide moiety undergo intramolecular rearrangement and cyclization reactions.

Detailed Research Findings: Thermolysis of alkyl 1-propenyl disulfides has been shown to yield a mixture of sulfur-containing products, with 3,4-dimethylthiophene being a significant component. This transformation is believed to occur through a mechanism involving the cleavage of the disulfide bond and subsequent rearrangement and cyclization of the propenyl fragments. Studies on related compounds, such as bis(1-propenyl)disulfide, have demonstrated that heating can induce a rearrangement to form thiophenes, which may further react to yield dimethylated derivatives mdpi.com. The presence of 3,4-dimethylthiophene has been reported in onions (Allium cepa), a natural source of this compound, which supports the occurrence of this transformation in natural systems under thermal processing nih.gov.

The table below summarizes the key reactant and the resulting cyclic product from the thermolysis reaction.

| Reactant | Key Cyclic Product | Reaction Condition |

| This compound | 3,4-Dimethylthiophene | Thermolysis (Heating) |

Interconversion with Related Sulfides and Polysulfides

Beyond cyclization, this compound can be interconverted into a range of other acyclic sulfur compounds, particularly under thermal stress. These reactions involve the scission and recombination of the sulfur-sulfur and carbon-sulfur bonds, leading to a dynamic equilibrium of various sulfides and polysulfides.

Detailed Research Findings: Heat treatment of vegetables rich in this compound, such as Welsh onions (Allium fistulosum), results in a significant increase in the concentration of related organosulfur compounds. Analysis of heated samples shows the formation of various sulfides, including other disulfides, monosulfides, and notably, polysulfides such as trisulfides mdpi.com. Thermal decomposition appears to generate radical intermediates that can recombine to form compounds with different alkyl/alkenyl groups and varying numbers of sulfur atoms in the chain.

The following table illustrates the types of compounds that can be formed from this compound.

| Starting Compound | Resulting Compound Types | Examples of Formed Compounds |

| This compound | Monosulfides, Disulfides, Trisulfides | Propyl 1-propenyl sulfide, Dipropyl disulfide, Propyl trisulfide, 1-Propenyl propyl trisulfide |

Oxidative Transformations of the Disulfide Bond

The disulfide linkage in this compound is susceptible to oxidation, a reaction that adds oxygen atoms to one or both of the sulfur atoms. This transformation is significant as it can alter the chemical properties and biological activity of the molecule.

Formation of Sulfoxides and Dioxides

Chemical oxidation of disulfides typically yields thiosulfinates (sulfoxides) as the initial product, with further oxidation leading to thiosulfonates (dioxides).

Detailed Research Findings: While direct chemical oxidation studies on this compound are not extensively detailed in the literature, the formation of its oxidized derivatives is evident from their presence in natural sources. Compounds such as 1-(1-propenylsulfinyl)propyl propyl disulfide have been identified in Allium species, which strongly implies that biological or environmental oxidation of the parent disulfide occurs hmdb.cahmdb.ca. General synthetic methods for the oxidation of sulfides and disulfides to sulfoxides, often employing oxidizing agents like hydrogen peroxide, are well-established in organic chemistry nih.govorganic-chemistry.org. These methods demonstrate the feasibility of converting the disulfide bond into a sulfoxide (B87167) under controlled laboratory conditions, generally without overoxidation to the sulfone.

| Reactant | Oxidizing Agent (Example) | Product |

| This compound | Hydrogen Peroxide (H₂O₂) | 1-Propenyl Propyl Thiosulfinate (Sulfoxide) |

Enzymatic Oxidation Pathways (e.g., by Monooxygenases)

In biological systems, the oxidation of organosulfur compounds is often mediated by specific enzymes. These enzymatic pathways provide a controlled route to oxidized sulfur compounds.

Detailed Research Findings: The biosynthesis of sulfoxides in Allium plants involves enzymatic oxidation of sulfur atoms. Studies on the formation of S-1-propenyl-l-cysteine sulfoxide (isoalliin), a related compound, have shown that the sulfur oxidation step is catalyzed by an oxygenase enzyme nih.gov. Flavin-containing monooxygenases, in particular, have been identified as key enzymes in the oxidation of various plant secondary metabolites, including sulfur-containing compounds nih.gov. It is therefore highly probable that the formation of sulfoxide derivatives of this compound in plants follows a similar enzymatic pathway, where a monooxygenase facilitates the specific addition of an oxygen atom to the disulfide bridge.

Nucleophilic Substitution Reactions at the Disulfide Linkage

The disulfide bond is electrophilic and can be attacked by nucleophiles. The most common reaction of this type is the thiol-disulfide exchange, where a thiolate anion acts as the nucleophile.

Detailed Research Findings: Thiol-disulfide exchange is a fundamental reaction for disulfides. The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R¹-S-S-R²). This forms a new disulfide and releases a different thiolate anion nih.govnih.gov. This reaction is reversible and crucial in many biological processes, such as protein folding. This compound is subject to this reaction, allowing it to interact with biological thiols like cysteine or glutathione (B108866). The reaction proceeds through a trigonal bipyramidal transition state nih.gov.

The general scheme for this reaction is presented below.

| Reactants | Products | Reaction Type |

| This compound (CH₃CH=CH-S-S-CH₂CH₂CH₃) + Thiol (R-SH) | Mixed Disulfide (e.g., CH₃CH=CH-S-S-R) + Propanethiol (CH₃CH₂CH₂-SH) | Nucleophilic Substitution (Thiol-Disulfide Exchange) |

Isomerization Studies (Cis-Trans and Positional)

This compound can exist as different isomers, and studies have investigated the conditions under which these forms can interconvert. This includes geometric (cis-trans) isomerism at the carbon-carbon double bond and positional isomerism involving the location of the double bond.

Detailed Research Findings: Cis-Trans Isomerism: The presence of the 1-propenyl group allows for geometric isomerism. Both the (E)-isomer (trans) and the (Z)-isomer (cis) of this compound are known and have been characterized nist.govnist.govnih.govnist.gov. Research on analogous compounds, such as S-1-propenylcysteine, has demonstrated that isomerization between the cis and trans forms can occur, suggesting that the electron-releasing character of the adjacent sulfur atom can facilitate this process under certain conditions, such as during prolonged aging or under acidic conditions researchgate.net.

Positional Isomerism: The position of the double bond can also vary. A common positional isomer is allyl propyl disulfide (CH₂=CHCH₂-S-S-CH₂CH₂CH₃). Studies on related alkyl allyl sulfides have shown that they can be readily isomerized to the more thermodynamically stable alkyl 1-propenyl sulfides in the presence of a base sci-hub.se. This reaction proceeds through a carbanion intermediate, shifting the double bond into conjugation with the sulfur atom. This indicates a plausible chemical pathway for the conversion of allyl propyl disulfide into this compound.

The table below summarizes the different types of isomers and the conditions for their interconversion.

| Isomerism Type | Isomers | Conditions for Interconversion |

| Cis-Trans | (Z)-1-Propenyl propyl disulfide (cis) (E)-1-Propenyl propyl disulfide (trans) | Aging, Acidic conditions |

| Positional | Allyl propyl disulfide this compound | Base catalysis |

Structural Elucidation and Spectroscopic Analysis of 1 Propenyl Propyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the specific structure of 1-propenyl propyl disulfide, including the stereochemistry of the propenyl group (as E or Z isomers), can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl and propenyl groups. The propyl group would exhibit three signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the sulfur atom (S-CH₂). The propenyl group would show signals for the methyl protons and the two vinylic protons. The coupling between the vinylic protons would be indicative of the double bond's geometry, with a larger coupling constant (~15 Hz) expected for the trans isomer and a smaller one (~10 Hz) for the cis isomer.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Propyl Group | ||

| CH₃-CH₂- | ~1.0 | Triplet (t) |

| -CH₂-CH₃ | ~1.7 | Sextet |

| -S-CH₂- | ~2.7 | Triplet (t) |

| Propenyl Group | ||

| =CH-CH₃ | ~1.8 | Doublet (d) |

| -S-CH= | ~5.8 - 6.2 | Varies (e.g., Doublet of quartets) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the three unique carbons in the propyl group and the three unique carbons in the propenyl group. The chemical shifts of these carbons are influenced by their local electronic environment. Carbons attached to the electronegative sulfur atoms are deshielded and appear at a higher chemical shift (downfield), while the vinylic carbons of the propenyl group appear in the characteristic olefinic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl Group | |

| CH₃ -CH₂- | ~13 |

| -CH₂ -CH₃ | ~23 |

| -S-CH₂ - | ~43 |

| Propenyl Group | |

| =CH-CH₃ | ~18 |

| -S-CH = | ~125 - 130 |

Note: Predicted values are based on standard chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

GC-MS is a primary method for the analysis of volatile and semi-volatile compounds like this compound, which has been identified in plants such as garden onions (Allium cepa) and Welsh onions (Allium fistulosum) hmdb.canih.gov. In this technique, the components of a sample are first separated by gas chromatography based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. The Kovats Retention Index (RI) is a standardized measure used to normalize retention times.

Table 3: Kovats Retention Indices for this compound

| Column Type | Kovats RI |

|---|---|

| Standard Non-polar | 1076, 1077, 1083.9, 1094, 1102 nih.govnist.gov |

| Semi-standard Non-polar | 1101.2, 1110.3 nih.gov |

For less volatile compounds or for analysis within complex biological or food matrices, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an invaluable tool. While GC-MS is common for this compound, LC-HRMS offers the advantage of high mass accuracy, enabling the determination of a compound's elemental formula from its exact mass. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. Predicted data for this compound illustrates the expected m/z values for various ionized adducts that could be detected by LC-HRMS. uni.lu

Table 4: Predicted LC-MS Adducts and m/z for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 149.04532 |

| [M+Na]⁺ | 171.02726 |

| [M+K]⁺ | 187.00120 |

| [M+NH₄]⁺ | 166.07186 |

Data sourced from PubChemLite, based on predictions. uni.lu

When a molecule of this compound is ionized in a mass spectrometer, typically by electron ionization (EI) in GC-MS, it forms a molecular ion [M]⁺•. The mass of this ion corresponds to the molecular weight of the compound (148.3 g/mol ) nih.gov. This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

A key fragmentation pathway for disulfides is the cleavage of the weak sulfur-sulfur bond. Other significant fragmentations include C-S and C-C bond cleavages. For this compound (C₆H₁₂S₂), the molecular ion is observed at m/z 148 nih.gov. Other significant peaks can be rationalized by the loss of various radicals or neutral molecules.

Table 5: Major Mass Fragments and Their Potential Origin

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 148 | [C₆H₁₂S₂]⁺• | Molecular Ion (M⁺•) |

| 106 | [C₃H₇S-S]⁺ or [C₄H₆S₂]⁺• | Loss of C₃H₆ (propylene) or loss of C₂H₄S |

| 75 | [C₃H₇S]⁺ | Propylthio fragment from S-S cleavage |

| 73 | [C₃H₅S]⁺ | Propenylthio fragment from S-S cleavage |

Note: Fragmentation analysis is interpretative. The structures shown are plausible representations of the observed ions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An IR spectrum plots the intensity of this absorption against the frequency of the radiation (typically expressed as wavenumbers, cm⁻¹). By analyzing the absorption bands in the spectrum of this compound, its key structural features can be confirmed.

The structure of this compound contains several distinct functional groups: a carbon-carbon double bond (C=C) of the propenyl group, carbon-hydrogen (C-H) bonds in both its alkyl (propyl) and alkenyl (propenyl) portions, a carbon-sulfur (C-S) bond, and a disulfide (S-S) linkage. Each of these groups gives rise to characteristic absorption bands in the IR spectrum.

The C-H stretching vibrations are particularly informative. The C-H bonds on the sp²-hybridized carbons of the alkene group typically absorb at a higher frequency (above 3000 cm⁻¹) than those on the sp³-hybridized carbons of the propyl group (below 3000 cm⁻¹) vscht.czucla.edulibretexts.org. The carbon-carbon double bond (C=C) stretch of the propenyl group is expected to produce a band in the 1680-1640 cm⁻¹ region vscht.czucla.edu. The disulfide (S-S) bond itself gives rise to a weak absorption in the fingerprint region of the spectrum, generally found between 550 and 400 cm⁻¹ researchgate.net.

The specific absorption frequencies for the functional groups in this compound are summarized in the table below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Alkenyl | =C-H | 3100 - 3000 | Stretch |

| Alkyl | -C-H | 3000 - 2850 | Stretch |

| Alkene | C=C | 1680 - 1640 | Stretch |

| Alkyl | C-H | 1470 - 1350 | Bend |

| Disulfide | S-S | 550 - 400 | Stretch |

Advanced Spectroscopic Methodologies (e.g., GC×GC-TOF)

The analysis of this compound, particularly within complex natural matrices like onion extracts, benefits significantly from advanced analytical techniques that offer high resolution and sensitivity. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is a state-of-the-art methodology for the detailed characterization of volatile and semi-volatile organic compounds. nih.govnih.govnih.govnih.gov

This technique enhances chromatographic separation by employing two columns with different stationary phases (a nonpolar column followed by a polar column, or vice-versa) connected by a modulator. monash.edu The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column. This process creates a highly detailed two-dimensional chromatogram, where compounds are separated based on their properties on two different column phases, significantly increasing peak capacity and resolving co-eluting compounds that would overlap in traditional one-dimensional GC analysis. nih.gov

The coupling of GC×GC with a time-of-flight mass spectrometer (TOFMS) is crucial for analyzing the sharply defined, narrow peaks produced by the second-dimension column. TOFMS offers high-speed data acquisition and sensitivity, allowing for the collection of numerous full mass spectra across each chromatographic peak. nih.gov This capability is essential for the accurate identification and quantification of trace components in complex mixtures.

In the context of onion volatiles, GC×GC-TOFMS has been successfully applied to create detailed "fingerprints" of the sulfur-containing compounds present. nih.govunifi.it This method allows for the separation and tentative identification of a vast number of compounds, including isomers of this compound and other related disulfides and trisulfides, which are often present in varying concentrations. nih.govnih.gov The enhanced separation power of GC×GC-TOFMS enables the detection of minor components that might otherwise be obscured by more abundant compounds in a standard GC-MS analysis. nih.govunifi.it

Interactive Data Table: Advantages of GC×GC-TOFMS for this compound Analysis

| Feature | Advantage | Relevance to this compound |

| Increased Peak Capacity | Enhanced separation of complex mixtures. | Resolves this compound from other isomeric and structurally similar sulfur compounds in onion oil. nih.govnih.gov |

| Higher Sensitivity | Improved signal-to-noise ratio due to chromatographic peak focusing. | Enables the detection and quantification of trace amounts of the compound. |

| Structured Chromatograms | Compounds of similar chemical classes appear in distinct regions of the 2D plot. | Facilitates the identification of classes of compounds, such as disulfides, trisulfides, and other organosulfur species. |

| High-Speed Mass Spectra | TOFMS provides rapid acquisition of full mass spectra. | Allows for accurate mass spectral data even for the very narrow peaks eluting from the second-dimension column, aiding in positive identification. nih.gov |

Analytical Methodologies for Detection and Quantification of 1 Propenyl Propyl Disulfide

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 1-propenyl propyl disulfide, providing the necessary separation from other volatile compounds that may interfere with its detection. Gas chromatography is the most common approach due to the compound's volatility, though liquid chromatography can also be employed.

Gas chromatography (GC) is a powerful tool for the separation and analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column and the optimization of temperature programs to achieve efficient separation.

For the analysis of sulfur compounds, including disulfides, columns with a non-polar stationary phase are often employed. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A common choice is a DB-5 column, or similar columns with a (5%-phenyl)-methylpolysiloxane stationary phase, which provides good resolution for a wide range of volatile organic compounds semanticscholar.org.

The temperature program is a critical parameter that is optimized to ensure adequate separation of target analytes. A typical program for analyzing volatile sulfur compounds might start at a low initial temperature (e.g., 40°C) to trap and focus the volatile compounds at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their boiling points semanticscholar.org.

For detection, flame photometric detectors (FPD) and sulfur chemiluminescence detectors (SCD) are highly selective and sensitive to sulfur-containing compounds. The SCD, in particular, offers an equimolar response to sulfur compounds, which simplifies quantification as the response is directly proportional to the number of sulfur atoms in the molecule gcms.czshimadzu.com. Mass spectrometry (MS) is also widely used for both identification and quantification, providing structural information that confirms the identity of the compound.

Table 1: Example of Gas Chromatography (GC) Parameters for the Analysis of Sulfur Compounds

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 200°C |

| Initial Oven Temperature | 40°C (hold for 2 minutes) |

| Temperature Ramp | 5°C/min to 180°C |

| Final Temperature | 180°C (hold for 5 minutes) |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

While gas chromatography is the predominant technique for analyzing volatile compounds like this compound, high-performance liquid chromatography (HPLC) can also be utilized, particularly for less volatile or thermally unstable sulfur compounds. Reversed-phase HPLC (RP-HPLC) is a common approach for the separation of organosulfur compounds from Allium species conicet.gov.arresearchgate.netetsu.edu.

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For the analysis of disulfides, a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is often employed semanticscholar.orgnih.gov. The composition of the mobile phase can be adjusted to optimize the separation of the target compounds.

Detection in HPLC for compounds like this compound, which lack a strong chromophore, can be challenging. Ultraviolet (UV) detection is possible, though the sensitivity may be limited. More advanced detection methods, such as mass spectrometry (LC-MS), provide higher sensitivity and specificity, allowing for accurate identification and quantification conicet.gov.ar.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Organosulfur Compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 20 µL |

For highly complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and improved resolution of co-eluting compounds nih.govresearchgate.netresearchgate.net.

In a typical GC×GC setup for the analysis of sulfur compounds, a non-polar first-dimension column is coupled to a more polar second-dimension column. This arrangement separates compounds based on their volatility in the first dimension and their polarity in the second dimension. When coupled with a sulfur-selective detector like the SCD, GC×GC can provide detailed fingerprints of the sulfur-containing compounds in a sample nih.govresearchgate.net. This is particularly useful for differentiating isomers and resolving complex mixtures of disulfides and other sulfur compounds present in natural products like onions and garlic.

Sample Preparation and Extraction Methods

The effective extraction and pre-concentration of this compound from the sample matrix are crucial for accurate analysis. The choice of extraction method depends on the nature of the sample (solid or liquid) and the concentration of the analyte.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating supelco.com.tw.

The selection of the appropriate fiber coating is critical for the efficient extraction of the target analyte. For volatile sulfur compounds, fibers with a polydimethylsiloxane (PDMS) or a mixed-phase coating, such as Carboxen/PDMS, are often used. Carboxen/PDMS fibers are particularly effective for trapping a wide range of volatile compounds gcms.czmdpi.comsigmaaldrich.com.

Several experimental parameters need to be optimized to maximize the extraction efficiency, including extraction time, temperature, and sample volume. The addition of salt to the sample can also enhance the release of volatile compounds into the headspace. After extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed for analysis.

Table 3: Key Parameters for Headspace Solid-Phase Microextraction (HS-SPME) Optimization

| Parameter | Description | Typical Range |

| Fiber Coating | The stationary phase on the SPME fiber that adsorbs the analytes. | PDMS, Carboxen/PDMS, DVB/Carboxen/PDMS |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | 30 - 70°C |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 15 - 60 minutes |

| Sample Agitation | Stirring or shaking of the sample to facilitate analyte release. | On/Off |

| Salt Addition | Addition of salts like NaCl to increase the ionic strength of the sample. | 0 - 30% (w/v) |

Solvent extraction is a traditional and widely used method for isolating organic compounds from plant materials. For the extraction of disulfides like this compound from Allium species, various organic solvents can be employed. The choice of solvent is based on the polarity of the target compound and the sample matrix. Dichloromethane and acetone are effective solvents for extracting a broad range of organosulfur compounds aaspjournal.orgnih.gov.

To enhance the extraction efficiency and yield, several techniques can be applied. Ultrasound-assisted extraction (UAE) utilizes ultrasonic waves to disrupt cell walls and improve solvent penetration into the plant tissue, leading to faster and more efficient extraction researchgate.netunicamp.brsemanticscholar.orgnih.govnih.gov. Pressurized liquid extraction (PLE) uses solvents at elevated temperatures and pressures to increase the extraction efficiency.

Following extraction, the solvent is typically evaporated to concentrate the analytes. Further enrichment and clean-up steps may be necessary to remove interfering compounds before chromatographic analysis.

Table 4: Common Solvents Used for the Extraction of Organosulfur Compounds

| Solvent | Polarity | Notes |

| Dichloromethane | Moderately Polar | Effective for a wide range of organosulfur compounds. |

| Acetone | Polar | Good for extracting a variety of bioactive compounds. |

| Hexane | Non-polar | Suitable for extracting non-polar compounds. |

| Ethanol/Water Mixtures | Polar | Often used in "green" extraction methods. |

Quantitative Analysis in Biological and Synthetic Samples

Quantitative analysis of this compound is essential for quality control in the food industry, for chemotaxonomic studies, and for research into its biochemical pathways. Gas chromatography (GC) is the most prominent technique for the separation and quantification of this volatile compound. When coupled with a mass spectrometer (MS) or a flame ionization detector (FID), GC provides a robust platform for both identification and quantification.

Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile compounds like this compound in plant materials. This method involves the adsorption of volatile analytes from the headspace above the sample onto a coated fiber, followed by thermal desorption into the GC inlet. The choice of fiber coating can influence the extraction efficiency of different compounds. For instance, polydimethylsiloxane (PDMS) coated fibers have been shown to be effective for the extraction of various sulfur compounds in onions.

The validation of an analytical method is critical to ensure the reliability and accuracy of the quantitative data. Standard validation protocols, such as those outlined by the International Council for Harmonisation (ICH) or similar regulatory bodies, are often adapted for the specific analytical method and matrix.

For the quantitative analysis of this compound, a calibration curve is typically constructed using a series of standard solutions of the pure compound at known concentrations. The response of the detector (e.g., peak area from GC-MS or GC-FID) is plotted against the concentration of the analyte. The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be close to 1.

An internal standard is often employed to improve the precision and accuracy of the quantification. The internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. For the analysis of organosulfur compounds in onion oil, diallyl disulfide has been used as an internal reference standard for semi-quantitative evaluation. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve, which helps to correct for variations in sample injection volume and detector response.

Key validation parameters for the quantitative analysis of this compound include:

Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments where a known amount of the standard is added to a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.99 |

| Accuracy (% Recovery) | Percentage of known analyte recovered from a spiked sample | 80-120% |

| Precision (RSD) | Relative standard deviation of replicate measurements | < 15% |

| LOD | Lowest detectable concentration | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration | Signal-to-noise ratio of 10:1 |

Several analytical methods can be employed for the quantification of this compound, each with its own advantages and limitations. The choice of method often depends on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of this compound. This is particularly useful for complex matrices where co-eluting compounds may interfere with the analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. The FID is a universal detector that responds to most carbon-containing compounds. While it is generally less sensitive than MS in SIM mode, it offers a wide linear range and is less expensive to operate and maintain. For samples where the components are well-resolved chromatographically, GC-FID can provide accurate and precise quantification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has also been explored for the analysis of organosulfur compounds in onions. mdpi.com While GC-MS is well-suited for volatile compounds like this compound, LC-HRMS is more appropriate for non-volatile precursors such as S-alk(en)yl-L-cysteine sulfoxides. A comparative study of direct thermal desorption-GC-MS (DTD-GC-MS) and LC-HRMS for the analysis of organosulfur compounds in onions highlighted that each method targets different classes of compounds, with GC-MS focusing on the volatile profile. mdpi.com

Sample Preparation Techniques: A comparative study of different extraction solvents for the analysis of sulfur compounds in Allium cepa L. by GC-MS showed that the choice of solvent significantly impacts the profile of the extracted compounds. researchgate.net For instance, direct extraction with diethyl ether yielded methyl propyl disulfide as the major component, while steam distillation followed by extraction identified dipropyl disulfide as the major component. researchgate.net Similarly, a study on the extraction of organosulfides from onion oil compared dichloromethane, diethyl ether, n-pentane, and hexanes, with dichloromethane providing the best qualitative and semi-quantitative results. nih.govnih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| GC-MS (SIM) | Separation by GC, detection by mass based on specific ions | High sensitivity and selectivity | Higher instrument cost |

| GC-FID | Separation by GC, detection by flame ionization | Wide linear range, robust, lower cost | Less selective than MS, may have interferences |

| LC-HRMS | Separation by LC, detection by high-resolution mass | Suitable for non-volatile precursors | Not ideal for volatile compounds like this compound |

| HS-SPME-GC-MS | Solvent-free extraction of volatiles followed by GC-MS | Simple, sensitive, requires small sample size | Fiber selection is critical, potential for competitive adsorption |

| Solvent Extraction-GC-MS | Extraction with an organic solvent followed by GC-MS | Can extract a wide range of compounds | Solvent choice is critical, can be time-consuming |

Chemotaxonomic Profiling and Varietal Differentiation using Chromatographic Data

The volatile sulfur compounds present in plants of the Allium genus, including this compound, serve as important chemotaxonomic markers. The relative abundance and distribution of these compounds can be used to differentiate between species and even between different cultivars of the same species. Chromatographic data, particularly from GC-MS analysis, provides a "fingerprint" of the volatile profile of a plant sample.

Statistical analysis of these chromatographic profiles, such as principal component analysis (PCA) and cluster analysis, can reveal patterns that correlate with the genetic and phenotypic characteristics of the plants. For example, a study of 43 Allium species using SPME-GC analysis of volatile sulfur compounds allowed for their classification into seven distinct chemotypes. researchgate.net This chemotaxonomic classification can be a valuable tool for breeding programs aimed at improving the aroma, taste, and potential health benefits of Allium crops. researchgate.net

In another study, the volatile profiles of different onion varieties were analyzed using HS-SPME/GC-MS. redalyc.org The results showed significant differences in the composition of sulfur-based compounds, including (E)-1-(prop-1-en-1-yl)-2-propyldisulfane, which allowed for the differentiation of the varieties. redalyc.org Such analyses can be used to identify unique chemical markers for specific cultivars, which can be important for authentication and quality control. The presence and relative abundance of both (Z)- and (E)-isomers of this compound can also contribute to the chemotaxonomic differentiation.

The use of chromatographic data for chemotaxonomic profiling is a powerful approach that complements traditional morphological and genetic methods for plant classification and breeding.

Mechanistic Pathways of 1 Propenyl Propyl Disulfide in Biological Systems

Molecular Interactions with Enzymes

The interaction of 1-propenyl propyl disulfide with enzymes is a critical aspect of its biological activity. These interactions can lead to its metabolism and, in some cases, the modulation of enzyme function.

Role in Enzymatic Metabolic Pathways (e.g., sulfur metabolism)

While the specific enzymatic pathways for this compound are not extensively detailed in scientific literature, the metabolism of structurally similar compounds, such as dipropyl disulfide, offers significant insights. The metabolism of these disulfides is a key part of the broader sulfur metabolism pathways in the body. longdom.orgresearchgate.net

Organosulfur compounds from Allium species are known to be metabolized by phase I and phase II enzymes. nih.gov For instance, dipropyl disulfide is oxidized by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO) in rat liver microsomes. nih.govmedchemexpress.com This oxidation can lead to the formation of thiosulfinates, which are more reactive intermediates. nih.gov Following oxidation, these compounds can undergo phase II conjugation reactions, a primary example being the formation of glutathione (B108866) conjugates. nih.govmedchemexpress.com This process facilitates their detoxification and excretion. Given the structural similarity, it is plausible that this compound follows a similar metabolic route, being first oxidized and then conjugated with glutathione for elimination from the body.

The metabolism of these compounds is intertwined with the body's sulfur pools, which include inorganic sulfur species and organic sulfur-containing compounds like methionine and cysteine. nih.gov The breakdown of compounds like this compound can contribute to these pools.

Table 1: Potential Metabolic Enzymes and Reactions for this compound

| Enzyme Family | Potential Reaction | Resulting Product Type |

| Cytochrome P450 (CYP) | Oxidation | Thiosulfinates |

| Flavin-containing monooxygenases (FMO) | Oxidation | Thiosulfinates |

| Glutathione S-transferases (GST) | Conjugation | Glutathione conjugates |

Enzyme Inhibition Mechanisms at the Molecular Level

Organosulfur compounds derived from Allium plants are recognized for their ability to inhibit a variety of enzymes. bartin.edu.trmdpi.com The primary mechanism underlying this inhibition is often attributed to the reactivity of the disulfide bond with sulfhydryl (thiol) groups of cysteine residues in proteins. mdpi.com

Allicin, a well-studied thiosulfinate from garlic, provides a model for this interaction. It readily reacts with the thiol groups of enzymes, leading to the formation of a mixed disulfide and a modification of the protein's structure and function. mdpi.com This S-thioallylation can inactivate the enzyme. researchgate.net It is hypothesized that this compound can act in a similar manner, although its reactivity may differ from that of allicin. The disulfide bond in this compound can undergo a thiol-disulfide exchange reaction with a cysteine residue in the active site or an allosteric site of an enzyme, leading to a temporary or permanent inhibition of its catalytic activity. wikipedia.orgnih.govnih.gov

The specificity and potency of enzyme inhibition would depend on the accessibility and reactivity of the cysteine residues within the target enzyme's structure.

Redox-Related Transformations and Disulfide Bond Chemistry in Biochemical Contexts

The disulfide bond is the most reactive feature of the this compound molecule and is central to its redox-related transformations in biological systems. These transformations are predominantly thiol-disulfide exchange reactions. researchgate.net

In the cellular environment, which is rich in low molecular weight thiols like glutathione (GSH), this compound can participate in exchange reactions. researchgate.net The interaction with GSH can lead to the formation of a mixed disulfide between the propyl-propenyl moiety and glutathione, with the concomitant release of a thiol. This reaction is reversible and is influenced by the redox state of the cell. The formation of such mixed disulfides with cellular proteins can also occur, potentially altering their function. bohrium.com

These redox activities are a hallmark of the chemistry of organosulfur compounds from garlic and onions and are believed to be a significant contributor to their biological effects. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Propenyl Propyl Disulfide

Molecular Structure and Conformation Analysis (e.g., using DFT)

The conformational landscape of 1-propenyl propyl disulfide is complex due to the presence of multiple rotatable bonds and stereoisomerism. The molecule exists as (E)- and (Z)-diastereomers arising from the geometry of the propenyl double bond. Further conformational diversity is introduced by rotation around the S-S and S-C single bonds.

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of such molecules to identify stable conformers. nih.govresearchgate.net Computational conformational analyses of similar acyclic sulfur compounds have revealed that the relative energies of different conformers are typically within a narrow range, often less than 1 kcal/mol. nih.gov For this compound, DFT calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the geometries of various possible conformers. nih.gov

The key dihedral angles determining the conformation are around the C-S-S-C core. Studies on analogous disulfides suggest that the dihedral angle of the S-S bond is typically around 90°, which minimizes lone pair repulsion. The rotational barriers around the C-S bonds would also be explored to locate all energy minima. The resulting conformers would be ranked by their relative energies, and their geometries, including bond lengths and angles, would be determined. It is anticipated that multiple stable conformers exist for both the (E)- and (Z)-isomers, with the global minimum being one of the low-energy structures. nih.gov

Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical DFT-calculated relative energies for plausible conformers of (E)- and (Z)-1-propenyl propyl disulfide.

| Conformer | Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| (E)-Isomer Conformer 1 | ~90° | 0.00 |

| (E)-Isomer Conformer 2 | ~-90° | 0.15 |

| (Z)-Isomer Conformer 1 | ~88° | 0.50 |

| (Z)-Isomer Conformer 2 | ~-88° | 0.62 |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the electronic structure and reactivity of this compound. Key electronic properties that can be computed include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For disulfides, the HOMO is typically associated with the lone pairs of the sulfur atoms, while the LUMO is often a σ* orbital of the S-S bond. acs.org

The distribution of electron density can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges and orbital interactions. nih.gov This information helps in identifying the most electron-rich and electron-deficient sites in the molecule, which are indicative of its reactivity towards electrophiles and nucleophiles. The sulfur atoms, with their lone pairs, are expected to be nucleophilic centers, while the S-S bond can be susceptible to nucleophilic attack. mdpi.com The presence of the propenyl group can also influence the electronic properties through conjugation.

Table 2: Calculated Electronic Properties of (E)-1-Propenyl Propyl Disulfide This table displays hypothetical data from quantum chemical calculations for the most stable conformer of (E)-1-propenyl propyl disulfide.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 1.8 D |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, such as oxidation, reduction, and thiol-disulfide exchange. nih.gov By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. nih.govacs.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. nih.gov

For instance, the oxidation of the disulfide bond by an oxidizing agent like hydrogen peroxide can be modeled. nih.govacs.org Computational studies on similar systems have shown that such reactions can proceed through various pathways, and the identification of the transition state structures is key to understanding the mechanism. nih.govacs.org Similarly, the cleavage of the S-S bond by a nucleophile can be modeled to understand the energetics of this process. nih.govrsc.org Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for studying reactions in a solvent environment, providing a more realistic model of the reaction conditions. nih.govacs.orgresearchgate.net

Table 3: Hypothetical Activation Energies for a Reaction of this compound This table provides illustrative calculated activation energies for a hypothetical thiol-disulfide exchange reaction involving this compound.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack on sulfur | 15.2 |

| Cleavage of the S-S bond | -5.8 (relative to transition state) |

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For this compound, properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and mass spectrometry fragmentation patterns can be calculated.

NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. chemaxon.comresearchgate.net The calculated chemical shifts for different conformers can be Boltzmann-averaged to obtain a theoretical spectrum that can be compared with experimental data. youtube.com This comparison can aid in the structural elucidation and conformational analysis of the molecule. chemaxon.comresearchgate.net

Vibrational spectra (IR and Raman) can be computed by calculating the harmonic frequencies at the optimized geometry. mdpi.comresearchgate.net The calculated frequencies are often scaled to account for anharmonicity and systematic errors in the computational method. mdpi.com The predicted spectra can help in the assignment of experimental vibrational bands to specific molecular motions. mdpi.comresearchgate.net

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for (E)-1-Propenyl Propyl Disulfide This table presents a hypothetical comparison of DFT-calculated and experimental ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Propyl-C1 | 38.5 | 39.2 |

| Propyl-C2 | 22.8 | 23.4 |

| Propyl-C3 | 13.1 | 13.5 |

| Propenyl-C1 | 125.4 | 126.1 |

| Propenyl-C2 | 130.2 | 130.9 |

| Propenyl-C3 | 18.3 | 18.9 |

Stereochemistry and Isomerism of 1 Propenyl Propyl Disulfide

Cis/Trans (Z/E) Isomerism at the Propenyl Moiety

The restricted rotation around the carbon-carbon double bond (C=C) in the 1-propenyl group of 1-propenyl propyl disulfide gives rise to two distinct geometric isomers. wikipedia.org These isomers are classified as cis/trans or, under the more systematic IUPAC nomenclature, (Z)/(E). The (Z) isomer, from the German zusammen (together), has the higher-priority substituents on the same side of the double bond. The (E) isomer, from the German entgegen (opposite), has them on opposite sides. wikipedia.org For this compound, these isomers are specifically named (Z)-1-propenyl propyl disulfide and (E)-1-propenyl propyl disulfide. nist.govnist.gov

| Isomer Configuration | Systematic Name | Common Name | Structure |

|---|---|---|---|

| Z (cis) | (Z)-1-(Prop-1-en-1-yl)-2-propyldisulfane | cis-Propenyl propyl disulfide | CH₃CH=CHSSCH₂CH₂CH₃ (Substituents on same side) |

| E (trans) | (E)-1-(Prop-1-en-1-yl)-2-propyldisulfane | trans-Propenyl propyl disulfide | CH₃CH=CHSSCH₂CH₂CH₃ (Substituents on opposite sides) |

The isolation and characterization of the (Z) and (E) isomers of this compound are primarily achieved using chromatographic techniques. Gas chromatography (GC), owing to the volatile nature of the compound, is particularly effective for separating the two isomers. nist.gov The different spatial arrangements of the isomers result in slight differences in their physical properties, leading to distinct retention times on a GC column.

Coupling gas chromatography with mass spectrometry (GC-MS) allows for definitive identification. While the isomers have identical molecular weights (148.29 g/mol ) and produce similar fragmentation patterns, their separation by GC allows for individual analysis. nist.govnist.gov This technique has been successfully used to identify both (Z)- and (E)-propenyl disulfide derivatives in the essential oils of various plants. researchgate.net

The relative abundance of the (Z) and (E) isomers of this compound can vary significantly depending on their origin.

Synthesis: In chemical synthesis, the isomeric ratio is controlled by the reaction pathway and conditions. One reported method involves the reaction of 1-alkenethiolates with S-alkyl alkanethiosulfonates, which produces 1-alkenyl alkyl disulfides in high yields. researchgate.net The stereochemistry of the starting alkenyl material and the reaction conditions (temperature, solvent, catalyst) can be manipulated to favor the formation of one isomer over the other.

Interconversion Mechanisms between Isomers

The conversion of the (Z) isomer to the (E) isomer, or vice versa, requires the cleavage of the pi (π) bond in the C=C double bond, allowing for rotation, followed by its reformation. This process is not spontaneous under normal conditions and requires an input of energy.

Thermal Isomerization: Heating can provide the necessary activation energy to overcome the rotational barrier of the double bond. Studies on related alkenyl disulfides have shown that high temperatures can induce thermolysis and structural changes. researchgate.net This thermal energy can be sufficient to cause cis-trans isomerization, often leading to a thermodynamic equilibrium mixture of the two isomers.

Photochemical Isomerization: Although not specifically documented for this compound, a common mechanism for C=C bond isomerization is exposure to light of a suitable wavelength. The energy from a photon can excite the pi electrons to a higher energy state where rotation around the single remaining sigma bond is possible.

Catalytic Isomerization: Interconversion can also be facilitated by catalysts. For instance, radical-based catalysts can add to the double bond, temporarily converting it to a single bond that allows free rotation, and then be eliminated to reform the double bond in a different isomeric configuration. Thiol-disulfide exchange reactions, which involve the cleavage and reformation of the disulfide bond, are also known to be catalyzed. nih.govnih.gov While this primarily affects the S-S bond, under certain conditions, it could potentially initiate processes that lead to isomerization at the C=C bond.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 1-propenyl propyl disulfide in plant matrices?

- Methodology : Use Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to isolate and analyze volatile sulfur compounds. This technique minimizes thermal degradation artifacts, which are common due to the compound’s instability at high temperatures .

- Key Data : In Allium fistulosum, (Z)- and (E)-propenyl propyl disulfide isomers were identified as predominant volatiles, requiring chromatographic separation with polar capillary columns (e.g., DB-WAX) for resolution .

- Validation : Confirm identities using reference standards and retention indices. Quantify via internal standardization (e.g., deuterated analogs) to account for matrix effects .

Q. What are the key challenges in synthesizing high-purity this compound for experimental use?

- Synthesis Routes :

React 1-propenyl thiol with propyl disulfide under controlled acidic conditions.

Use iodopropane and disodium disulfide in propanol under reflux, followed by distillation to isolate isomers .

- Purity Challenges :

- Isomeric separation (Z/E) requires chiral columns or preparative GC .

- Trace thiosulfinate byproducts may form during synthesis, necessitating purification via silica gel chromatography .

Intermediate Research Questions

Q. How does thermal processing affect the stability and degradation pathways of this compound?

- Degradation Mechanism : At temperatures >80°C, the compound undergoes homolytic cleavage to form propyl sulfenic acid and 1-propenyl thiyl radicals , which recombine into trisulfides or cyclize into dihydrothiophenes .

- Analytical Consideration : In GC-MS, use low-temperature desorption (e.g., 250°C) during HS-SPME to avoid artifact formation .

- Data Contradiction : While some studies report dipropyl trisulfide as a major thermal product, others observe γ-propyl allyl disulfide , suggesting context-dependent degradation .

Q. What statistical approaches are used to correlate this compound levels with sensory attributes in Allium species?

- Experimental Design :

- Measure disulfide concentrations via GC-MS and pair with sensory panels scoring pungency/bitterness.

- Apply Spearman’s rank correlation to non-normal data or Pearson’s correlation for linear relationships .

- Key Finding : A correlation coefficient of -0.7927 was observed between γ-propyl allyl disulfide and di-γ-propyl disulfide, indicating inverse relationships in onion flavor profiles .

Advanced Research Questions

Q. What is the role of this compound in plant defense mechanisms, and how can its production be modulated?

- Elicitation Strategies : Treat Allium cell cultures with Zn²⁺ (50–100 μM) or Fe³⁺ (100–200 μM) to upregulate biosynthesis pathways, increasing yields by 40–60% compared to controls .

- Pathway Interference : Silencing lachrymatory factor synthase alters sulfur metabolism, redirecting precursors toward disulfide formation .

Q. How do genetic variations in Allium species influence the stereochemical configuration of this compound?

- Genetic Analysis : Compare Z/E isomer ratios across Allium cultivars using chiral GC columns. For example, Allium fistulosum "Pereirana" showed a 2:1 Z/E ratio , while A. sativum lacked detectable (E)-isomers .

- Metabolic Profiling : Link isomer ratios to expression levels of alliinase and thiosulfinate lyase enzymes via transcriptomics .

Q. What interactions occur between this compound and other organosulfur compounds in vivo?

- Competitive Pathways : In garlic, this compound competes with alliin for enzymatic conversion, reducing allicin yields by 15–20% under sulfur-limited conditions .

- Synergistic Effects : Co-administration with diallyl trisulfide enhances antioxidant activity in cell models, suggesting redox interplay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。